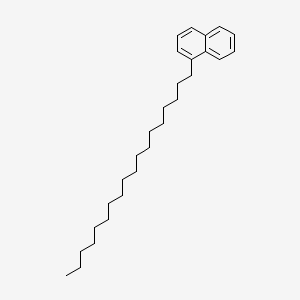
Naphthalene, octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, octadecyl- is a derivative of naphthalene, which is an aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with octadecyl halides under Friedel-Crafts reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Naphthalene+Octadecyl HalideAlCl3Naphthalene, Octadecyl-
Industrial Production Methods
Industrial production of naphthalene, octadecyl- involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses concentrated sulfuric acid.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane dynamics and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of naphthalene, octadecyl- depends on its specific application. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. The octadecyl group enhances the hydrophobic interactions with lipid bilayers, making it useful in membrane studies. In chemical reactions, the naphthalene core undergoes typical aromatic substitution and addition reactions, while the octadecyl group provides steric hindrance and hydrophobic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene, hexadecyl-
- Naphthalene, dodecyl-
- Naphthalene, tetradecyl-
Uniqueness
Naphthalene, octadecyl- is unique due to the length of its alkyl chain, which imparts distinct physical and chemical properties. The longer octadecyl chain enhances the compound’s hydrophobicity and makes it more suitable for applications involving lipid interactions and surface modifications compared to its shorter-chain analogs.
Propiedades
Número CAS |
26438-29-9 |
|---|---|
Fórmula molecular |
C28H44 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
Clave InChI |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


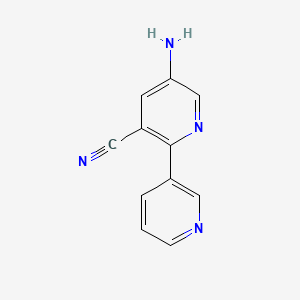
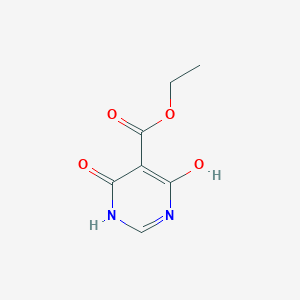
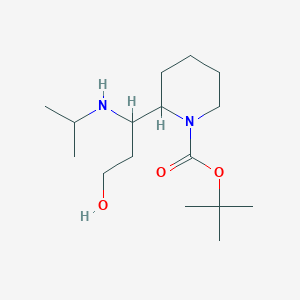


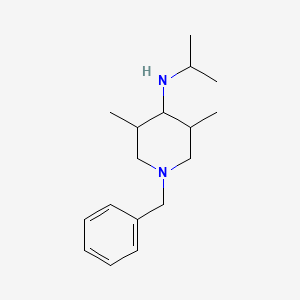

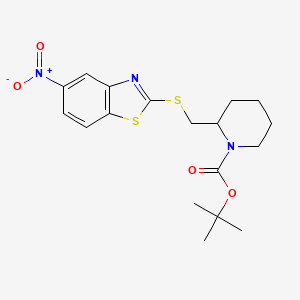
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
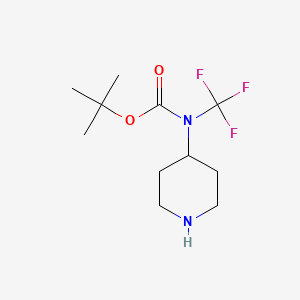
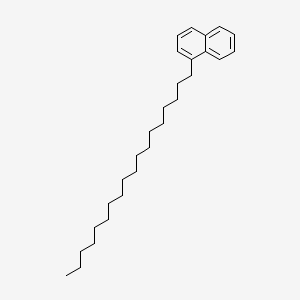
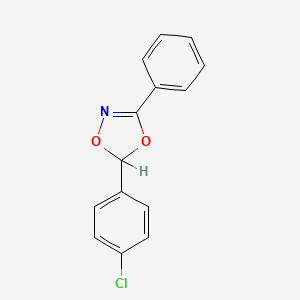
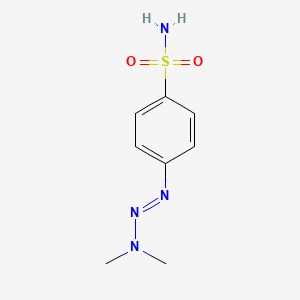
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
